ルミラコキシブ アシル-β-D-グルクロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

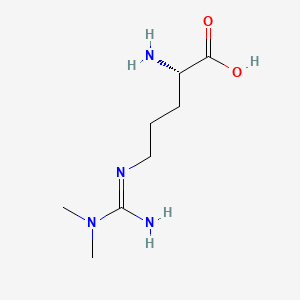

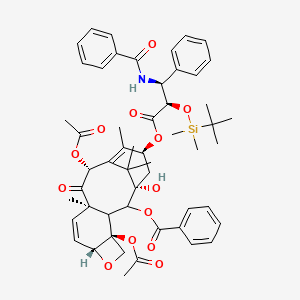

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is formed through the conjugation of Lumiracoxib with glucuronic acid, resulting in a glucuronide derivative. It is known for its role in the metabolism and excretion of Lumiracoxib in the body .

科学的研究の応用

Lumiracoxib Acyl-beta-D-glucuronide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Lumiracoxib metabolites in biological samples.

Biology: The compound is studied for its role in the metabolism and excretion of Lumiracoxib, providing insights into drug metabolism and pharmacokinetics.

Medicine: Research on Lumiracoxib Acyl-beta-D-glucuronide helps in understanding the safety and efficacy of Lumiracoxib, particularly its potential hepatotoxicity.

作用機序

Target of Action

Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib , which is a COX-2 selective non-steroidal anti-inflammatory drug (NSAID) . The primary targets of Lumiracoxib are Prostaglandin G/H synthase 2 (COX-2) and Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

The mechanism of action of Lumiracoxib involves the inhibition of prostaglandin synthesis via the inhibition of cyclooxygenase-2 (COX-2) . . This selective inhibition of COX-2 over COX-1 reduces the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The major metabolic pathways of Lumiracoxib involve the oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring . The major metabolites of Lumiracoxib in plasma are the 5-carboxy, 4’-hydroxy, and 4’-hydroxy-5-carboxy derivatives . Only the 4’-hydroxy derivative is active and COX-2 selective .

Pharmacokinetics

Lumiracoxib has good oral bioavailability (74%) and is rapidly absorbed, reaching maximum plasma concentrations 2 hours after dosing . It has a short elimination half-life from plasma (mean 4 hours) and demonstrates dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing . Lumiracoxib is metabolized extensively prior to excretion, with only a small amount excreted unchanged in urine or feces . Lumiracoxib and its metabolites are excreted via renal and fecal routes in approximately equal amounts .

Result of Action

The selective inhibition of COX-2 by Lumiracoxib leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. This results in the alleviation of inflammation and pain symptoms in conditions such as osteoarthritis and rheumatoid arthritis .

生化学分析

Biochemical Properties

Lumiracoxib Acyl-beta-D-glucuronide is involved in biochemical reactions as a metabolite of Lumiracoxib . It interacts with enzymes, proteins, and other biomolecules in the body. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .

Cellular Effects

Lumiracoxib, from which it is derived, has been shown to have significant effects on cell function . It influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lumiracoxib, the parent compound, exerts its effects at the molecular level through the inhibition of prostaglandin synthesis via inhibition of cyclooygenase-2 (COX-2) .

Temporal Effects in Laboratory Settings

Lumiracoxib has been shown to demonstrate dose-proportional plasma pharmacokinetics with no accumulation during multiple dosing .

Dosage Effects in Animal Models

Lumiracoxib has been studied extensively and shows significant improvement in osteoarthritis pain intensity, patient’s global assessment of disease activity, and the WOMAC pain subscale and total scores compared with placebo .

Metabolic Pathways

Lumiracoxib Acyl-beta-D-glucuronide is involved in the metabolic pathways of Lumiracoxib. The major metabolic pathways identified involve oxidation of the 5-methyl group of Lumiracoxib and/or hydroxylation of its dihaloaromatic ring .

Transport and Distribution

Lumiracoxib is known to be highly plasma protein bound .

Subcellular Localization

Lumiracoxib, the parent compound, is known to be highly plasma protein bound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is often carried out in the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to Lumiracoxib. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .

Industrial Production Methods: Industrial production of Lumiracoxib Acyl-beta-D-glucuronide involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and enzyme concentration. The product is then purified using chromatographic techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions: Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of Lumiracoxib and glucuronic acid.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the compound, potentially leading to the formation of hydroxylated derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, although this is less common.

Major Products Formed: The major products formed from these reactions include Lumiracoxib, glucuronic acid, and various hydroxylated or reduced derivatives of Lumiracoxib .

類似化合物との比較

- Diclofenac Acyl-beta-D-glucuronide

- Ibuprofen Acyl-beta-D-glucuronide

- Naproxen Acyl-beta-D-glucuronide

Comparison: Lumiracoxib Acyl-beta-D-glucuronide is unique due to its high selectivity for COX-2 inhibition, which reduces gastrointestinal side effects compared to non-selective NSAIDs like Diclofenac and Ibuprofen. Additionally, its chemical structure, which includes a fluorine atom and a methyl group, distinguishes it from other acyl glucuronides .

特性

IUPAC Name |

(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVZOJTWMGGTTK-CPELYELLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClFNO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)

![[5-Methoxy-16-methyl-6-[6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-2-oxo-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1140636.png)

![(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B1140645.png)

![7-[(3As,4R,6R,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140651.png)

![7-[(3Ar,4R,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1140652.png)